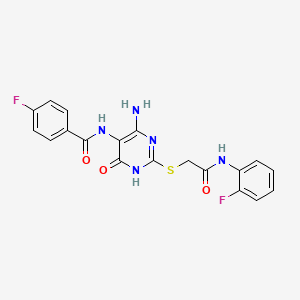
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group, a thioether group, a pyrimidine ring, and a benzamide group . These functional groups suggest that this compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring and a benzamide group suggests that the compound could have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amine group could participate in acid-base reactions, the thioether group could undergo oxidation, and the pyrimidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Anticancer Agents
The presence of fluorine atoms in the aromatic ring of this compound makes it an interesting candidate for cancer research. Fluorinated compounds often exhibit altered pharmacokinetics and improved bioavailability. Researchers are investigating its potential as an anticancer agent by targeting specific pathways or receptors involved in tumor growth and metastasis .
Proteolysis Targeting Chimeras (PROTACs)
The compound’s complex structure suggests that it could be used in developing PROTACs. These molecules recruit cellular machinery to degrade specific proteins of interest (POIs). By linking the compound to a protein-binding moiety, researchers may create a targeted protein degradation strategy for disease-related proteins .
Neurological Disorders
Given its unique structure, this compound might have implications in treating neurological disorders. Researchers could explore its interactions with neurotransmitter receptors, ion channels, or enzymes involved in neurodegenerative diseases. The fluorine substitution could enhance its blood-brain barrier penetration .
Imaging Agents
Fluorine-18 (^18F) is a positron-emitting radionuclide used in PET imaging. Incorporating ^18F into the compound could yield a potential imaging agent. PET scans with ^18F-labeled compounds allow non-invasive visualization of biological processes, aiding in disease diagnosis and monitoring .
Organophosphorus Poisoning Treatment
The compound’s structure resembles that of pyridine aldoximes, which have been investigated for treating organophosphorus nerve-agent poisoning. Further studies could explore its efficacy and safety in this context .
Agrochemicals and Pharmaceuticals
Fluorine-containing compounds often exhibit improved properties in agrochemicals and pharmaceuticals. Researchers might explore modifications of this compound to enhance its biological activity, stability, and environmental impact .
Shestopalov, A. M., Rodinovskaya, L. A., Mortikov, V. Y., & Fedorov, A. E. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry (Vol. 2, pp. 1–58). Springer. Read more Molbank. (2022). N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Read more
Mechanism of Action
Target of Action
Compounds with similar structures are often designed to target specific proteins or enzymes in the body. For example, the compound might be designed to bind to a specific receptor or enzyme, thereby modulating its activity .
Mode of Action
Once the compound binds to its target, it can either inhibit or enhance the activity of the target. This can lead to changes in the biochemical processes that the target is involved in .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound’s interaction with the target can lead to changes in the metabolic products of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can greatly affect its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted can all influence the compound’s effectiveness .
Result of Action
The ultimate effect of the compound will depend on the specific biochemical changes it induces. This can range from changes in cell function to changes in the symptoms of a disease .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other compounds can affect how well the compound works .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O3S/c20-11-7-5-10(6-8-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFGMXKPRLOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

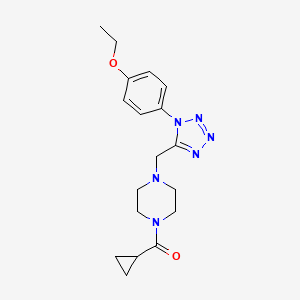
![2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2697972.png)
![6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2697973.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2697974.png)


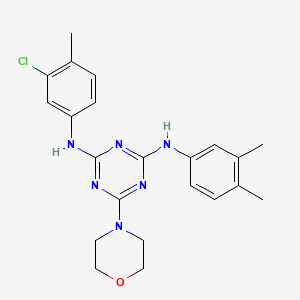
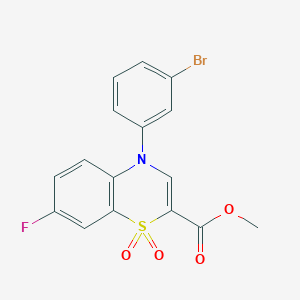
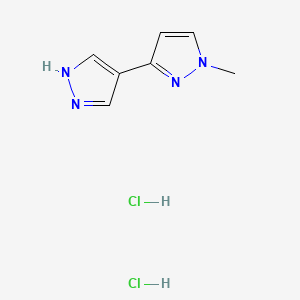
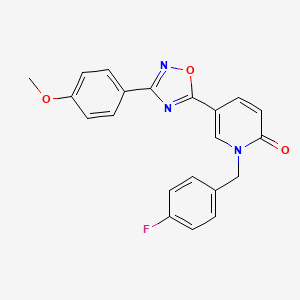

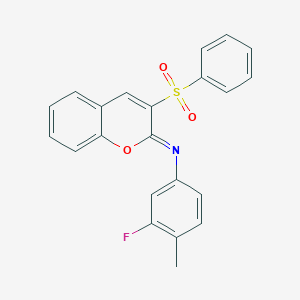
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2697989.png)
